
KRP-109
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRP-109 is a neutrophil elastase (NE) inhibitor. It acts by decreasing expression of TGF-ß Signal Related Genes.
Aplicaciones Científicas De Investigación
1. Pneumococcal Pneumonia Treatment
KRP-109, identified as a specific inhibitor of neutrophil elastase (NE), has been studied for its efficacy in treating severe pneumonia caused by Streptococcus pneumoniae. In a murine model, KRP-109 showed potential in reducing lung inflammation and improving survival rates without affecting bacterial numbers in the lung, suggesting its potential use in treating severe pneumonia patients (Yamada et al., 2011).
2. Cystic Fibrosis Mucin Degradation Inhibition
Another application of KRP-109 is in inhibiting mucin degradation in cystic fibrosis (CF). Neutrophil elastase in CF sputum rapidly degrades airway mucins. A study hypothesized and confirmed that KRP-109 could decrease this NE-driven mucin degradation in vitro. This finding suggests that inhibitors like KRP-109 could potentially benefit mucus clearance and reverse airway obstruction in CF (Chillappagari et al., 2016).
Propiedades
Número CAS |
1275996-50-3 |
|---|---|
Nombre del producto |
KRP-109 |
Fórmula molecular |
C26H30N4O7 |
Peso molecular |
510.54 |
Nombre IUPAC |
2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1,3]oxazin-4-one Maleate |
InChI |
InChI=1S/C22H26N4O3.C4H4O4/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3;5-3(6)1-2-4(7)8/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
YLFBWXUNSRKFNI-BTJKTKAUSA-N |
SMILES |
O=C1C2=C(CC)C=C(OC)C=C2N=C(C3=CC=CN=C3N4CC(N(C)C)CC4)O1.O=C(O)/C=C\C(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KRP-109; KRP 109; KRP109; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



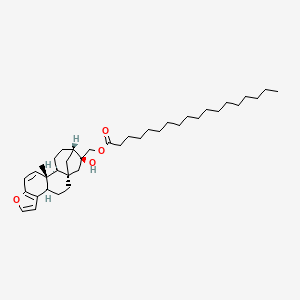
![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)
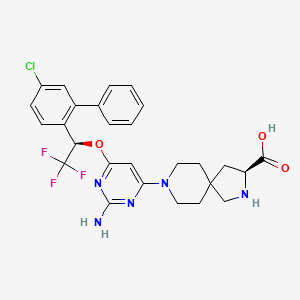
![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)


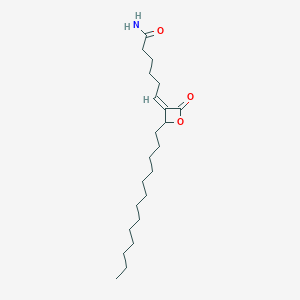
![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)
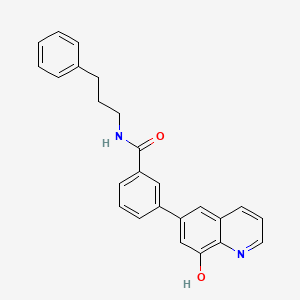
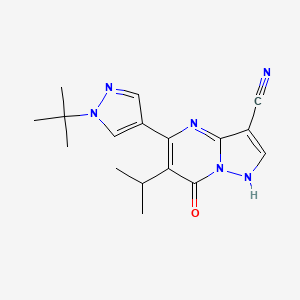
![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)